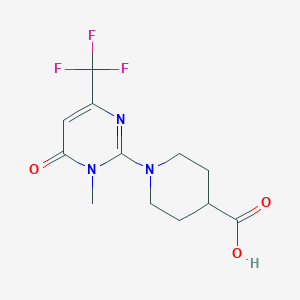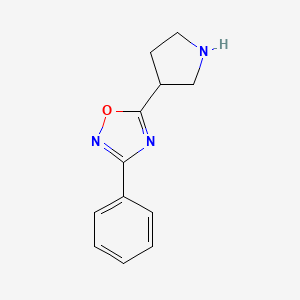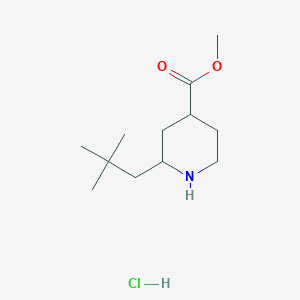
5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a phenoxy group attached to the oxadiazole ring.
Métodos De Preparación
The synthesis of 5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-nitrophenol and hydrazine derivatives.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions under specific conditions to form the oxadiazole ring.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Análisis De Reacciones Químicas
5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Aplicaciones Científicas De Investigación
5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
4-Methyl-2-nitrophenol: This compound has a similar nitro group and phenol structure but lacks the oxadiazole ring.
2-(4-Methoxyphenyl)ethanol: This compound has a similar phenyl structure but contains a methoxy group instead of a nitro group and lacks the oxadiazole ring.
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furoate: This compound has a similar phenoxy group but contains a furoate ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4O4 |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
5-[(4-ethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12N4O4/c1-2-7-3-4-9(8(5-7)15(16)17)18-6-10-13-14-11(12)19-10/h3-5H,2,6H2,1H3,(H2,12,14) |
Clave InChI |
TXXUIXAHNJFYCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)




![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)

![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)

![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)


